1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone
Description
Properties
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-14-17(26-19(20-14)15-5-3-2-4-6-15)13-18(23)21-9-11-22(12-10-21)27(24,25)16-7-8-16/h2-6,16H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOABNKPEZQCHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)N3CCN(CC3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and possible therapeutic applications based on a review of available literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 361.4 g/mol. The structure features a piperazine ring substituted with a cyclopropylsulfonyl group and a thiazole moiety, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with thiazole rings have shown cytotoxic effects against various cancer cell lines. The presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances these effects. The compound may similarly interact with cancer pathways, potentially inhibiting tumor growth through mechanisms involving apoptosis induction or cell cycle arrest .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Piperazine derivatives are often explored for their antibacterial and antifungal properties. Research has demonstrated that similar compounds can inhibit microbial growth by disrupting cellular processes or by acting on specific targets within microbial cells .
Anti-inflammatory Effects
The cyclopropylsulfonyl group is known to contribute to anti-inflammatory activities. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making the compound a candidate for further exploration in inflammatory disease models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the thiazole and piperazine rings can significantly affect the potency and selectivity of the compound against various biological targets. For example, introducing different substituents on the thiazole ring has been shown to enhance anticancer activity by improving binding affinity to target proteins involved in cell proliferation .
Case Studies and Research Findings
Several studies have investigated similar compounds with promising results:
- Anticancer Activity : A study on thiazole derivatives reported IC50 values indicating potent cytotoxicity against human glioblastoma cells, suggesting that structural modifications can lead to enhanced therapeutic efficacy .
- Antimicrobial Testing : Research involving piperazine derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, supporting the hypothesis that the compound may exhibit similar properties .
- Inflammation Models : In vivo studies have shown that related compounds effectively reduce inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases .
Chemical Reactions Analysis
Reactivity of the Piperazine Sulfonamide Group
The piperazine ring, substituted with a cyclopropylsulfonyl group, exhibits limited nucleophilicity due to electron-withdrawing effects. Key reactions include:
Note: The steric bulk of the cyclopropyl group and electronic deactivation from the sulfonyl moiety suppress alkylation or acylation at the piperazine nitrogen.
Thiazole Ring Reactivity
The 4-methyl-2-phenylthiazole moiety undergoes electrophilic substitution and oxidation:
Electrophilic Substitution
-
Nitration : Occurs at the 5-position (activated by methyl and phenyl groups) under HNO₃/H₂SO₄.
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Halogenation : Bromination or chlorination at the 5-position using Br₂/Fe or Cl₂/AlCl₃.
Oxidation Reactions
| Substrate | Oxidizing Agent | Product |
|---|---|---|
| 4-Methyl group | KMnO₄ (acidic) | Carboxylic acid (–COOH) |
| Thiazole ring | H₂O₂/Fe²⁺ | Sulfoxide or sulfone derivatives |
Example: Oxidation of the methyl group to a carboxylic acid enhances water solubility but may reduce membrane permeability .
Ketone Group Transformations
The ethanone group participates in classical carbonyl reactions:
| Reaction | Reagents | Product |
|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Secondary alcohol |
| Condensation | NH₂OH, NH₂NH₂ | Oxime or hydrazone derivatives |
| Grignard Addition | RMgX | Tertiary alcohol |
Limitation: Steric hindrance from the thiazole and piperazine groups may slow reaction kinetics.
Cyclopropane Ring Stability
The cyclopropylsulfonyl group is generally stable under mild conditions but susceptible to:
-
Ring-opening oxidation : Ozone or strong oxidants (e.g., KMnO₄) cleave the cyclopropane ring to form dicarbonyl compounds.
-
Acid-catalyzed rearrangement : Protonation induces strain relief, leading to allylic sulfonic acids.
Comparative Reactivity of Structural Analogs
The table below highlights reactivity trends in related compounds:
Comparison with Similar Compounds
Key Observations :
- The 4-methyl-2-phenylthiazole moiety distinguishes it from tetrazole or thiadiazole-containing analogs, which are more polar and may exhibit different binding affinities .
Physicochemical Properties
Melting points and solubility trends highlight critical differences:
The thiazole moiety in the target compound likely enhances lipophilicity (clogP ~3.5–4.0) compared to tetrazole analogs (clogP ~2.0–3.0), impacting membrane permeability and bioavailability.
Q & A
Q. How can the synthesis of this compound be optimized for reproducibility and yield?
Methodological Answer: Optimization requires careful selection of reaction conditions. For example, refluxing in glacial acetic acid with stoichiometric hydrazine hydrate (1:1 molar ratio) for 4 hours under controlled temperature (110–120°C) can improve yield, as demonstrated in analogous thiazole syntheses . Post-reaction steps, such as basification with sodium bicarbonate and recrystallization in ethanol, enhance purity . Monitoring via TLC ensures reaction completion. Adjusting solvent polarity (e.g., DMSO for solubility vs. ethanol for crystallization) may address yield variability .
Q. What analytical techniques are recommended for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolves 3D conformation and bond angles, as shown for structurally related piperazine-thiazole hybrids (monoclinic P21/c space group, β ≈ 91.5°) .
- HPLC and FTIR : HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%), while FTIR identifies functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., cyclopropyl sulfonyl protons at δ 1.0–1.5 ppm) and carbon backbone .
Q. How should biological activity be assessed in preliminary studies?
Methodological Answer: Prioritize in vitro assays due to the compound’s potential instability in vivo . Use cell-based models (e.g., enzyme inhibition assays for kinase or phosphatase targets) with IC₅₀ determination. For example:
- Dose-response curves : Test concentrations from 1 nM to 100 µM.
- Controls : Include vehicle (DMSO ≤0.1%) and positive inhibitors (e.g., SB 239063 for kinase studies) .
Advanced Research Questions
Q. How can conflicting data in pharmacological studies be resolved?
Methodological Answer: Contradictions often arise from variability in experimental design. Implement:
- Standardized protocols : Fix variables like solvent (DMSO vs. saline), cell passage number, and incubation time .
- Statistical rigor : Use randomized block designs with split-plot arrangements to account for batch effects .
- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for target modulation .
Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?
Methodological Answer: Adopt a tiered approach:
- Phase I (Lab) : Measure logP (octanol-water partitioning) and hydrolysis half-life (pH 7.4, 25°C) to predict environmental persistence .
- Phase II (Microcosm) : Evaluate biodegradation via OECD 301F (modified Sturm test) and bioaccumulation in Daphnia magna .
- Phase III (Field) : Monitor soil/water compartments near synthesis facilities using LC-MS/MS, focusing on sulfonyl and thiazole metabolites .
Q. How can computational modeling predict target interactions and metabolic pathways?
Methodological Answer:
- Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB ID 3QAK) to map binding to kinases or GPCRs. Focus on piperazine and thiazole moieties as pharmacophores .
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns, analyzing RMSD (<2 Å) and hydrogen-bond retention .
- ADMET Prediction : SwissADME estimates metabolic sites (e.g., sulfonyl oxidation) and BBB permeability (AlogP <5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
